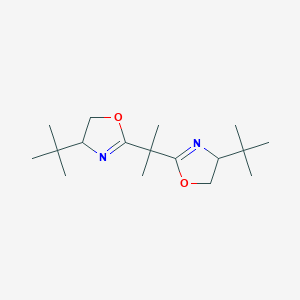![molecular formula C13H19ClO4S B3845619 1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)
1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol, commonly known as CBIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBIP belongs to the class of organic compounds known as benzylsulfones and is used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of CBIP is not fully understood, but it is believed to act as a nucleophile in organic reactions. CBIP can also act as a Lewis acid, which can coordinate with other molecules to form stable complexes. In drug development, CBIP has been studied for its potential to inhibit the activity of certain enzymes, such as the serine protease thrombin.
Biochemical and Physiological Effects:
CBIP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that CBIP can be toxic to certain cell lines at high concentrations. CBIP has also been shown to have antitumor activity in vitro, but further studies are needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
CBIP has several advantages for use in lab experiments. It is stable under a wide range of reaction conditions and can be easily synthesized and purified. CBIP is also relatively inexpensive compared to other reagents used in organic synthesis. However, CBIP has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on CBIP. One area of interest is the development of new drugs and pharmaceuticals based on CBIP. CBIP has been shown to have potential as an inhibitor of certain enzymes, which could be useful in the treatment of various diseases. Another area of interest is the use of CBIP in the development of new materials, such as polymers and nanoparticles. CBIP has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the potential applications of CBIP in these areas.
Scientific Research Applications
CBIP has been extensively used in scientific research as a reagent in organic synthesis. It is commonly used as a protecting group for alcohols and amines due to its stability under a wide range of reaction conditions. CBIP has also been used as a ligand in coordination chemistry and as a catalyst in various reactions. Additionally, CBIP has been studied for its potential use in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO4S/c1-10(2)18-7-13(15)9-19(16,17)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGIQADVUTAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)

![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethanol](/img/structure/B3845606.png)

![4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)

![6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarbohydrazide](/img/structure/B3845635.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)